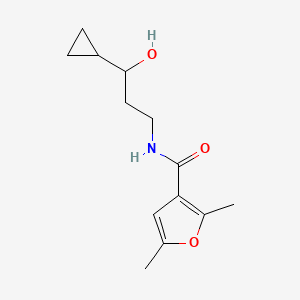

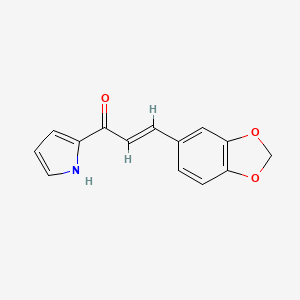

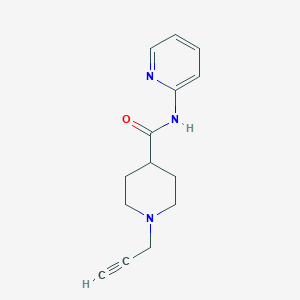

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as Moracin M2, is a natural product isolated from the root bark of Morus alba L. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures

The compound has been studied for its supramolecular structures, such as the formation of hydrogen-bonded tetramers with specific motifs and involvement in pi-pi stacking interactions, which are crucial in the study of molecular interactions and crystal engineering (Low et al., 2002).

Crystal Packing and Hydrogen Bonding

Research has also focused on how hydrogen bonding and crystal packing influence the twist angle between different molecular groups in similar compounds. This is important for understanding the structural dynamics of molecular crystals (Jasinski et al., 2008).

Synthesis of Pyrazole-Based Expanded Porphyrins

The compound has been utilized in the preparation of building blocks for pyrazole-based binuclear expanded porphyrins. This illustrates its utility in synthesizing complex organic structures, which can have applications in various fields including organic electronics and photonics (Hassner & Fogler, 2009).

Polarized Molecular-Electronic Structures

Studies have also delved into the polarized molecular-electronic structures of related compounds and their implications for electronic material science. Such research is vital for the development of new materials with specific electronic properties (Low et al., 2004).

Versatility as Synthetic Intermediates

The versatility of related pyrrole derivatives as synthetic intermediates in organic chemistry has been explored. This highlights the compound's role in facilitating the synthesis of a variety of structurally diverse organic molecules (Katritzky & Li, 1996).

Role in Synthesizing Antibacterial Agents

Some derivatives of the compound have shown antibacterial properties, indicating its potential in the development of new antimicrobial agents. This application is significant in the field of medicinal chemistry (Костенко et al., 2015).

Facilitation of Chalcone Formation

The compound has been used in methods that facilitate the selective formation of chalcones, which are important in various chemical syntheses and have numerous applications including in pharmaceuticals (Malathi & Chary, 2019).

Eigenschaften

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-12(11-2-1-7-15-11)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8,15H,9H2/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVNXYQKOLOLGW-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)